molecular formula C10H13ClO B566585 Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- CAS No. 101159-34-6

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene-

Cat. No.: B566585
CAS No.: 101159-34-6
M. Wt: 184.663
InChI Key: SCQRGHSPRUNNBF-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-carbonyl chloride, 5-ethylidene- is a chemical compound with the molecular formula C10H13ClO It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique three-dimensional shape

Preparation Methods

The synthesis of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- typically involves the chlorination of the corresponding carboxylic acid derivative. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial production methods may involve similar chlorination processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents include primary or secondary amines, alcohols, and thiols under basic conditions.

    Addition Reactions: The ethylidene group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine would yield an amide, while hydrolysis would yield the carboxylic acid.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through acylation reactions, potentially altering their function or stability.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique biological activities.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The rigidity of the bicyclo[2.2.1]heptane structure can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar compounds to Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- include other derivatives of bicyclo[2.2.1]heptane, such as:

    Bicyclo[2.2.1]heptane-2-carboxylic acid: The parent carboxylic acid from which the chloride is derived.

    Bicyclo[2.2.1]heptane-2-carbonyl bromide: A similar compound where the chlorine atom is replaced by a bromine atom.

    5-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride: A derivative with a methyl group instead of an ethylidene group.

The uniqueness of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- lies in its specific substitution pattern and the presence of the ethylidene group, which can impart different reactivity and properties compared to its analogs.

Properties

CAS No.

101159-34-6

Molecular Formula

C10H13ClO

Molecular Weight

184.663

IUPAC Name

2-ethylidenebicyclo[2.2.1]heptane-5-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-2-6-3-8-4-7(6)5-9(8)10(11)12/h2,7-9H,3-5H2,1H3

InChI Key

SCQRGHSPRUNNBF-UHFFFAOYSA-N

SMILES

CC=C1CC2CC1CC2C(=O)Cl

Synonyms

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- (9CI)

Origin of Product

United States

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